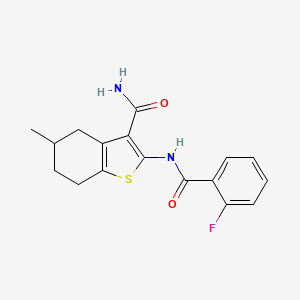

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives

作用机制

Target of Action

The primary target of this compound is Polyketide synthase 13 (Pks 13) . Pks 13 is involved in the synthesis of mycolic acid, a crucial component of the cell wall of Mycobacterium tuberculosis . By targeting Pks 13, the compound can disrupt the formation of the bacterial cell wall, making it a potential candidate for antitubercular therapy .

Mode of Action

The compound interacts with its target, Pks 13, by binding to it . This binding inhibits the function of Pks 13, thereby disrupting the synthesis of mycolic acid

Biochemical Pathways

The inhibition of Pks 13 affects the mycolic acid biosynthesis pathway . Mycolic acid is a key component of the cell wall of Mycobacterium tuberculosis. By inhibiting its synthesis, the compound disrupts the integrity of the bacterial cell wall, which can lead to cell death .

Pharmacokinetics

The compound’s bioactivity was found to be moderate to excellent against the receptor , suggesting that it may have favorable pharmacokinetic properties

Result of Action

The compound’s action results in the disruption of mycolic acid synthesis, leading to the potential death of Mycobacterium tuberculosis cells . This makes the compound a potential candidate for antitubercular therapy .

生化分析

Biochemical Properties

The biochemical properties of 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are largely influenced by its structural features . The compound has been found to interact with various enzymes, proteins, and other biomolecules, which can influence its role in biochemical reactions

Cellular Effects

The cellular effects of 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are diverse and complex. It has been suggested that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is believed that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels

Transport and Distribution

It is believed that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation

Subcellular Localization

It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

准备方法

The synthesis of 2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid and 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.

Amidation Reaction: The 2-fluorobenzoic acid is converted to its corresponding amide by reacting with an amine, such as ammonia or an amine derivative, under suitable conditions.

Cyclization: The resulting amide is then subjected to cyclization to form the benzo[b]thiophene ring system.

化学反应分析

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

科学研究应用

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as tuberculosis and Alzheimer’s disease

Pharmacology: It has been evaluated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

相似化合物的比较

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

Benzo[b]thiophene-2-carboxamide Derivatives: These compounds share a similar core structure and have been studied for their STING-agonistic activity and potential antitumor effects.

Benzofuran-2-carboxamide Derivatives: These compounds are structurally related and have been investigated for their ability to modulate amyloid beta aggregation in Alzheimer’s disease.

生物活性

2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene class, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H17FN2O2S with a molecular weight of approximately 344.4 g/mol. The structure features a benzothiophene core with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Compounds in this class have been demonstrated to affect pathways involved in cell cycle regulation and apoptosis.

- Targeting Specific Pathways : The compound may modulate pathways such as the MAPK/ERK pathway, which is critical in cancer progression.

| Study | Compound Tested | Result |

|---|---|---|

| Benzothiophene Derivative | Significant reduction in tumor growth in vitro | |

| Related Amide Compounds | Induced apoptosis in breast cancer cells |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives has been well-documented. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

- Mechanism : These compounds may inhibit leukotriene synthesis and reduce inflammatory responses.

| Mechanism | Effect |

|---|---|

| COX Inhibition | Reduced prostaglandin synthesis |

| LOX Inhibition | Decreased leukotriene production |

Antimicrobial Activity

Benzothiophene derivatives have also shown antimicrobial properties against various bacterial strains. In vitro studies have reported activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate activity |

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Effects : A recent study demonstrated that this compound significantly reduced the viability of various cancer cell lines compared to control groups.

- Anti-inflammatory Study : Another investigation found that treatment with this compound led to a marked decrease in inflammatory markers in animal models induced with inflammation.

属性

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-9-6-7-13-11(8-9)14(15(19)21)17(23-13)20-16(22)10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBGWJYOMLEXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。